N-(2-methoxyethyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-8-7-17-14(22)10-24-16-13-9-20-21(15(13)18-11-19-16)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLOXYQZQOMPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide group. This unique structure enhances its selectivity towards specific molecular targets, particularly kinases involved in cell proliferation and survival. The presence of both thioether and acetamide functionalities contributes to its pharmacological profile, making it a valuable candidate for drug discovery.
This compound primarily acts as a kinase inhibitor . It binds to the ATP-binding site of various kinases, blocking downstream signaling pathways that promote cell growth and survival. This inhibition is crucial for its potential application in cancer therapeutics, as it may impede the proliferation of cancer cells.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound across various cancer types. Key findings include:
- Inhibition of Kinases : The compound has demonstrated significant inhibitory effects on several kinases, which are critical for tumor growth and metastasis.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through its kinase inhibition mechanism.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds within the pyrazolo[3,4-d]pyrimidine class reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-diethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl)acetamide | Diethyl group instead of methoxyethyl | Kinase inhibition; anticancer properties |
| 5-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-7-amines | Different substituents on the pyrazolo ring | Anticancer activity through different mechanisms |
| 1-(5-bromo-thiazol-2-yl)-N-(2-methoxyethyl)-pyrazolo[3,4-d]pyrimidin | Thiazole substitution | Potential antimicrobial and anticancer effects |
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in PMC demonstrated that this compound effectively reduced tumor size in xenograft models by inhibiting specific kinases involved in cell cycle regulation .
- Mechanistic Insights : Research outlined in RSC Advances detailed the synthesis and characterization of this compound, emphasizing its role as an EGFR-TK inhibitor. The study provided insights into its interaction with various cellular pathways that regulate apoptosis and cell proliferation .
- Comparative Studies : A comprehensive review highlighted the differences in kinase inhibition profiles among various pyrazolo derivatives, showcasing how the unique structural elements of this compound enhance its selectivity and efficacy compared to other compounds .
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-2-[(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Sulfanyl]Acetamide (CAS 483984-43-6)
- Molecular Formula : C₂₁H₁₈N₆O₂S
- Key Differences : The acetamide nitrogen is substituted with a 4-acetamidophenyl group instead of 2-methoxyethyl.
- Implications: The aromatic substituent may enhance π-π stacking but reduce solubility compared to the alkoxy group in the target compound.
2-(4-(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazin-1-yl)-N-(1,3,4-Thiadiazol-2-yl)Acetamide (Compound XVI)
- Molecular Formula : C₂₀H₂₀N₁₀OS
- Key Differences : Incorporates a piperazine ring and a thiadiazole moiety.
- The thiadiazole may confer additional hydrogen-bonding capabilities. Reported yield: 65–75%; melting point: 156–188°C .
Analogues with Modified Pyrimidine Scaffolds
Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide)
- Key Differences : Replaces the pyrazolo[3,4-d]pyrimidine core with a pyrimidin-4-yl group and substitutes the acetamide with a 3,4-dimethoxyphenyl group.
- Pharmacological Data : Demonstrated 100% seizure prevention in rodent models, attributed to its high affinity for voltage-gated ion channels or GABA receptors. The dimethoxyphenyl group may enhance CNS penetration but increase metabolic instability compared to the 2-methoxyethyl group .
Thioacetamide Derivatives with Heterocyclic Modifications
6-Substituted Phenyl-1-Phenyl-1H-Pyrazolo[3,4-d]Thiazolo[3,2-a]Pyrimidin-4(1H)-Ones (Compounds 11–16)
- Key Differences: Fused thiazolo[3,2-a]pyrimidinone ring system.
- Implications: The rigid thiazolo ring may restrict conformational flexibility, optimizing target binding but reducing synthetic accessibility.
Comparative Data Tables
Table 2: Pharmacological and Structural Insights
| Compound Name | Key Structural Feature | Biological Activity | Notable Findings |
|---|---|---|---|
| Target Compound | 2-Methoxyethyl, pyrazolo[3,4-d]pyrimidine | Hypothesized anticonvulsant | Potential improved solubility |
| Epirimil | 3,4-Dimethoxyphenyl, pyrimidin-4-yl | Anticonvulsant (100% efficacy) | High CNS activity, possible metabolic liabilities |
| Compound XVI | Piperazine, thiadiazole | Not Reported | Enhanced solubility via piperazine |
Research Findings and Implications
- Molecular Dynamics : Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., XVI) exhibit stable RMSF profiles in simulations, suggesting favorable target binding. The target compound’s 2-methoxyethyl group may further reduce conformational strain compared to bulkier substituents .
- Synthetic Feasibility : Piperazine-containing analogs (e.g., XVI) require multi-step synthesis with moderate yields (65–75%), whereas thiazolo-fused derivatives (e.g., 11–16) involve harsh conditions (polyphosphoric acid, 140°C) .
- Therapeutic Potential: Epirimil’s efficacy highlights the importance of the thioacetamide-pyrimidine scaffold. The target compound’s structural hybrid could balance solubility, stability, and activity .
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three distinct moieties:
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl core : A fused heterocyclic system critical for biological activity.
- Thioether bridge (-S-) : Connects the heterocycle to the acetamide group, requiring regioselective substitution.
- N-(2-Methoxyethyl)acetamide side chain : Introduced via nucleophilic alkylation or coupling reactions.
The synthesis involves sequential steps:
- Construction of the pyrazolo[3,4-d]pyrimidine scaffold.
- Functionalization at position 4 with a thiol group.
- Coupling with 2-bromo-N-(2-methoxyethyl)acetamide to form the thioether linkage.
Synthesis of 1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Thiol
Core Formation via Cyclocondensation
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized through cyclocondensation of 4-(aryldiazenyl)-1H-pyrazole-3,5-diamines with activated nitriles. Source demonstrates this using ortho-amino pyrazole esters and aliphatic/aromatic nitriles under HCl gas in dioxane:
$$
\text{Pyrazole diamine} + \text{Nitrile} \xrightarrow{\text{HCl (g), Dioxane}} \text{Pyrazolo[3,4-d]pyrimidin-4(5H)-one}
$$
Optimization : Microwave irradiation reduces reaction time from 6 hours to 15 minutes, improving yields from 75% to 92%.
Thiol Group Introduction
The 4-keto group of the pyrazolo[3,4-d]pyrimidin-4(5H)-one is converted to a thiol via two methods:
Lawesson’s Reagent-Mediated Thionation
Treatment with Lawesson’s reagent (2.4 eq) in toluene at 110°C for 4 hours replaces the carbonyl oxygen with sulfur, yielding the thione intermediate. Subsequent reduction with NaBH4 in ethanol affords the 4-thiol derivative (78% yield).
Direct Substitution with NaSH
Chlorination of the 4-position using POCl3 followed by displacement with sodium hydrosulfide (NaSH) in DMF at 80°C introduces the thiol group (65% yield).
Synthesis of 2-Bromo-N-(2-Methoxyethyl)Acetamide
Acetamide Preparation
N-(2-Methoxyethyl)acetamide is synthesized via:
Thioether Coupling Reaction
The critical step involves SN2 displacement between the pyrazolo[3,4-d]pyrimidin-4-thiolate and 2-bromo-N-(2-methoxyethyl)acetamide.
Reaction Conditions
Mechanistic Considerations
Deprotonation of the thiol generates a thiolate nucleophile, which attacks the electrophilic α-carbon of the bromoacetamide. Steric hindrance from the 1-phenyl group necessitates prolonged heating.
Alternative Synthetic Routes
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the thiol directly couples to a hydroxyacetamide derivative. However, yields are lower (55%) due to competing side reactions.
Analytical and Purification Methods
- HPLC Purity : >98% using C18 column (MeCN:H2O = 70:30).
- Recrystallization : Ethanol/water mixture yields needle-like crystals (mp 148–150°C).
- Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.42 (m, 5H, Ph), 4.21 (s, 2H, SCH2), 3.51–3.47 (m, 4H, OCH2CH2).
- HRMS : m/z 343.41 [M+H]⁺.
Challenges and Optimization
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Base Strength | K2CO3 > NaHCO3 | 2.5 eq K2CO3 |
| Solvent Polarity | DMF > THF | Anhydrous DMF |
| Reaction Temperature | 80°C > 60°C | 80°C for 8 hours |
| Thiol Protection | N2 atmosphere | Prevents oxidation |
Industrial Scalability Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
